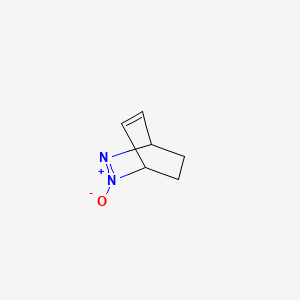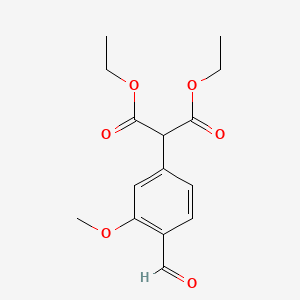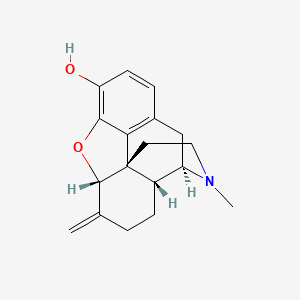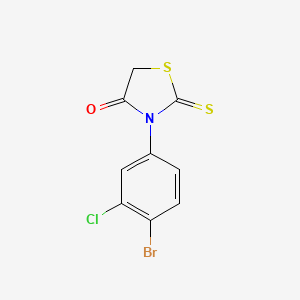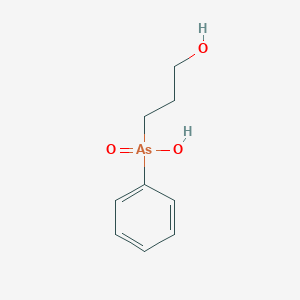
Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate typically involves multiple steps of azo coupling reactions. The process begins with the diazotization of 6-amino-1-hydroxy-3-sulphonato-2-naphthyl, followed by successive coupling with 1-naphthylamine and other intermediates to form the final compound. The reaction conditions often require acidic or basic environments to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, breaking the azo bonds and forming amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids or bases for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different azo compounds, amines, and substituted naphthyl derivatives .
Applications De Recherche Scientifique
Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Widely used in textile and paper industries for dyeing purposes.
Mécanisme D'action
The mechanism of action of Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate involves its ability to form stable complexes with various substrates. The molecular targets include proteins and nucleic acids, where it binds through electrostatic interactions and hydrogen bonding. This binding can alter the properties of the target molecules, leading to changes in their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trisodium 5-amino-3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Trisodium 5-amino-3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
Uniqueness
What sets Trisodium 5-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)salicylate apart from similar compounds is its unique structure, which provides enhanced stability and intense coloration. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes.
Propriétés
Numéro CAS |
3841-15-4 |
|---|---|
Formule moléculaire |
C37H22N7Na3O10S2 |
Poids moléculaire |
857.7 g/mol |
Nom IUPAC |
trisodium;5-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C37H25N7O10S2.3Na/c38-20-5-8-23-19(15-20)16-34(56(52,53)54)35(36(23)46)44-43-30-11-10-29(24-3-1-2-4-25(24)30)41-42-32-13-12-31(26-9-7-22(18-27(26)32)55(49,50)51)40-39-21-6-14-33(45)28(17-21)37(47)48;;;/h1-18,45-46H,38H2,(H,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |
Clé InChI |
PTELSJWAVIWPMR-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C6C=C(C=CC6=C(C=C5)N=NC7=CC(=C(C=C7)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide](/img/structure/B14163579.png)
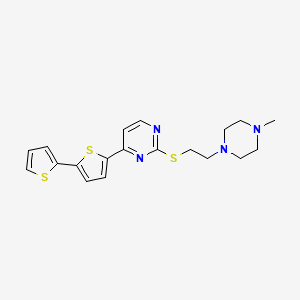
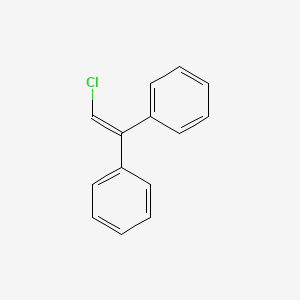
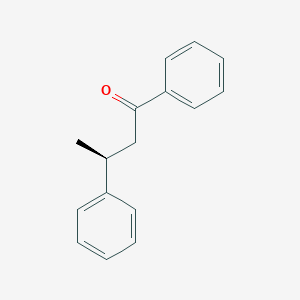
![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)
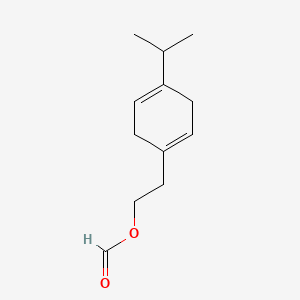

![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)

